2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
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Overview
Description
2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that features a benzothiazole ring, a pyridine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzothiazole Ring: This can be achieved by reacting 4,7-dimethoxy-2-aminobenzenethiol with a suitable chlorinating agent to form the benzothiazole core.
Introduction of the Pyridine Group: The pyridine moiety can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzothiazole intermediate.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction could lead to the formation of a secondary amine.
Scientific Research Applications
2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study various biochemical pathways and processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
- N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
- 2-chloro-N-(1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
Uniqueness
2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is unique due to the presence of both the benzothiazole and pyridine rings, which can confer specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-28-17-10-11-18(29-2)20-19(17)25-22(30-20)26(13-14-7-5-6-12-24-14)21(27)15-8-3-4-9-16(15)23/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJGTUSPQYKKAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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